

Application Notes and Protocols: Synthesis of 20-epi-amino-20-deoxysalinomycin Derivatives

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Compound of Interest

Compound Name: 20-Deoxysalinomycin

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This document provides detailed methodologies for the synthesis of 20-epi-amino-**20-deoxysalinomycin** derivatives, a class of compounds with promising anticancer activity, particularly against cancer stem cells.^[1] The protocols outlined below are based on established and effective synthetic routes that allow for the generation of diverse libraries of these salinomycin analogs.

Introduction

Salinomycin, a naturally occurring polyether ionophore antibiotic, has garnered significant attention for its potent and selective activity against cancer stem cells (CSCs), which are often resistant to conventional therapies.^[1] To enhance its therapeutic potential and explore structure-activity relationships, various chemical modifications have been pursued.^[1] Derivatization at the C20 position, specifically through the introduction of an amino group with inverted stereochemistry (20-epi configuration), has been shown to yield compounds with improved potency and selectivity.^{[1][2]} This document details the key synthetic strategies for preparing these valuable derivatives.

General Synthetic Workflow

The synthesis of 20-epi-amino-**20-deoxysalinomycin** derivatives typically commences with the natural product salinomycin. A common strategy involves a three-stage process: protection of

the C1 carboxyl group, stereoinversion and amination at the C20 position, and finally, deprotection and derivatization of the newly installed amino group.



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Caption: General workflow for the synthesis of 20-epi-amino-**20-deoxysalinomycin** derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of C20-epi-aminosalinomycin (Sal-epiNH₂) via Mitsunobu-Staudinger Reaction

This protocol describes a one-pot procedure for the conversion of salinomycin to its C20-epi-amino derivative, which serves as a key intermediate for further functionalization.[3]

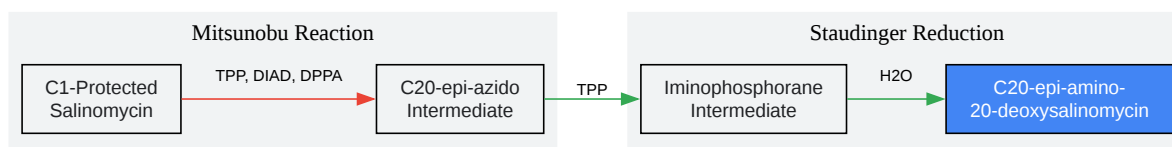
Step 1: C1-Carboxyl Protection

- To a stirred solution of salinomycin (1.0 eq) in dichloromethane (CH₂Cl₂) in an ice bath, add 4-dimethylaminopyridine (DMAP, 5.0 eq), 2-(trimethylsilyl)ethanol (TMSEtOH, 6.0 eq), and 1,1'-carbonyldiimidazole (CDI) or a similar coupling agent (1.2 eq).
- Allow the mixture to warm to room temperature and stir overnight.
- Concentrate the reaction mixture under reduced pressure to yield the C1-protected salinomycin.

Step 2: One-Pot Mitsunobu-Staudinger Reaction and Deprotection

- Dissolve the C1-protected salinomycin in anhydrous tetrahydrofuran (THF).
- Add triphenylphosphine (TPP, 1.5 eq) and cool the solution to 0 °C.

- Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise, followed by diphenylphosphoryl azide (DPPA, 1.5 eq).
- Allow the reaction to warm to room temperature and stir for 24 hours.
- To the same flask, add water to facilitate the Staudinger reduction and stir for another 24 hours.
- Remove the solvent under reduced pressure.
- Dissolve the residue in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq) to deprotect the C1-carboxyl group.
- Stir at room temperature for 2 hours.
- Purify the crude product by column chromatography to obtain C20-epi-aminosalinomycin (Sal-epiNH₂).



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Caption: Key steps in the Mitsunobu-Staudinger reaction sequence for C20 amination.

Protocol 2: Synthesis of C20-epi-amino Derivatives via Reductive Amination

This protocol outlines the derivatization of the primary amine in Sal-epiNH₂ to generate a library of secondary and tertiary amines.[3]

- Dissolve C20-epi-aminosalinomycin (Sal-epiNH₂, 1.0 eq) in dichloromethane (CH₂Cl₂).

- Add the desired aldehyde or ketone (1.0-2.0 eq) and stir at room temperature for 2 hours to form the imine intermediate.
- Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or sodium cyanoborohydride (NaBH_3CN) (1.5 eq) to the mixture.
- Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extract the product with an organic solvent (e.g., CH_2Cl_2 or ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the antiproliferative activity (IC_{50} values) of selected C20-epi-amino-**20-deoxysalinomycin** derivatives against a model of mesenchymal cancer stem cells (HMLER CD24^{low}/CD44^{high}) and their epithelial counterparts (HMLER CD24^{high}/CD44^{low}). [1][3] The Selectivity Index (SI) indicates the preferential activity against the cancer stem-like cells.

Compound	R1	R2	IC50 (μM) HMLER CD24low/C D44high	IC50 (μM) HMLER CD24high/C D44low	Selectivity Index (SI)
Salinomycin	-	-	0.080	0.200	2.5
Ironomycin	-	-	0.010	0.100	10.0
Derivative 6	H	n-hexyl	0.030	0.740	24.7
Derivative 8	Ethyl	Ethyl	0.003	0.270	90.0
Derivative 9	n-Propyl	n-Propyl	0.009	0.180	20.0
Derivative 16	H	4-Methylbenzyl	0.060	>10	>167
Derivative 18	H	4-Bromobenzyl	0.120	>10	>83

Data adapted from Czerwonka et al., ACS Org Inorg Au, 2022.[4] Note that lower IC50 values indicate higher potency, and a higher SI value indicates greater selectivity for cancer stem-like cells.[1] Derivatives with diethyl and dipropyl substitutions (8 and 9) showed remarkably high potency.[3]

Conclusion

The synthetic methods described provide robust and efficient pathways to a wide range of 20-epi-amino-**20-deoxysalinomycin** derivatives. The one-pot Mitsunobu-Staudinger reaction followed by reductive amination is a particularly effective strategy for generating libraries of these compounds for drug discovery efforts.[3] The significant potency and selectivity of some of these derivatives against cancer stem cell models underscore their potential as novel anticancer agents.[4] Further exploration of this chemical space may lead to the development of next-generation salinomycin-based therapeutics.

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